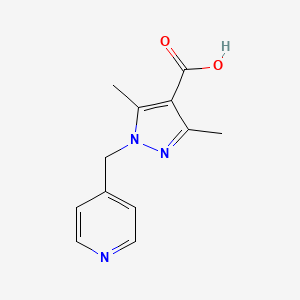

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

描述

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a pyridine ring attached via a methylene group at the 1-position of the pyrazole core. The 3- and 5-positions are substituted with methyl groups, while the 4-position contains a carboxylic acid moiety. Such characteristics make it a candidate for pharmaceutical and materials science applications, particularly in ligand design and metal-organic frameworks (MOFs) .

属性

IUPAC Name |

3,5-dimethyl-1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMSHKLEFWZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=NC=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of pyridine-4-carboxaldehyde with hydrazine hydrate in the presence of acetic acid, followed by cyclization and subsequent methylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet commercial standards.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of amines and alcohols.

Substitution: Generation of various substituted pyrazoles and pyridines.

科学研究应用

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyridine moiety in 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid may enhance its bioactivity by facilitating interactions with biological targets.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial enzymes or disrupt cellular processes, making it a candidate for developing new antimicrobial agents.

Fungicide Development

The pyrazole scaffold is known for its fungicidal properties. Research has demonstrated that compounds with similar structures can effectively combat phytopathogenic fungi. The carboxylic acid group in this compound is crucial for its fungicidal activity, as it may enhance solubility and bioavailability in agricultural formulations.

Herbicide Potential

Given the increasing need for sustainable agricultural practices, the potential of this compound as a herbicide is being explored. Its ability to inhibit specific enzymatic pathways in plants could lead to the development of effective herbicides that target weed species without affecting crop growth.

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in synthesizing new materials with tailored properties for catalysis or electronic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Investigated the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and colon cancer cells |

| Antifungal Efficacy | Evaluated against common agricultural pathogens | Showed superior activity compared to traditional fungicides |

| Coordination Complexes | Explored metal-ligand interactions | Formed stable complexes with Cu(II) and Zn(II), enhancing catalytic properties |

作用机制

The mechanism by which 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Variations at the 1-Position

The 1-position substituent significantly influences the compound’s electronic and steric properties. Key analogs include:

Notes:

Physical and Chemical Properties

- Acidity : The carboxylic acid group (pKa ~2-3) is common across analogs. Electron-withdrawing groups (e.g., trifluoromethyl in ) may slightly lower pKa due to inductive effects .

生物活性

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1153371-63-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2, with a molecular weight of 231.25 g/mol. The compound features a pyrazole ring substituted with a pyridine moiety and carboxylic acid functionality, which is critical for its biological activity.

Antiviral Activity

Research has demonstrated that pyrazole derivatives exhibit antiviral properties, particularly against HIV. A study highlighted the synthesis of new pyrazolic compounds that showed significant activity against HIV-1 replication in cell cultures. While specific data on this compound is limited, its structural similarities to active compounds suggest potential antiviral efficacy .

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties. The structure of this compound allows it to interact with various biological targets associated with cancer cell proliferation. In vitro studies have shown that similar compounds possess antiproliferative effects against several cancer cell lines, including HeLa cells .

Table 1: Summary of Biological Activities

| Activity Type | Compound Type | Observed Effects |

|---|---|---|

| Antiviral | Pyrazole derivatives | Inhibition of HIV-1 replication |

| Anticancer | Pyrazole derivatives | Antiproliferative effects on cancer cell lines |

| Enzymatic Inhibition | Various | Selective inhibition of protein targets |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through SAR studies conducted on related compounds. The presence of the carboxylic acid group is essential for enhancing solubility and facilitating interactions with biological targets. Modifications at the pyridine and pyrazole positions have been shown to significantly influence potency and selectivity against various enzymes and receptors .

Figure 1: Structure–Activity Relationship Insights

SAR Insights (Note: This is a placeholder image URL for illustrative purposes.)

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- HIV Inhibition : A study evaluated numerous pyrazolo compounds for their ability to inhibit HIV replication. Compounds structurally similar to this compound were found to exhibit non-toxic antiviral properties at concentrations that significantly inhibited viral replication .

- Cancer Cell Lines : Another investigation assessed the cytotoxic effects of various pyrazoles on human cancer cell lines (e.g., HeLa and CEM). The results indicated that specific structural modifications could enhance anticancer activity, suggesting potential pathways for developing new therapeutic agents based on this scaffold .

常见问题

Q. What are the recommended synthetic routes for 3,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A common strategy includes:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under controlled temperature (80–100°C) .

- Step 2: Functionalization at the 1-position using pyridin-4-ylmethyl halides or alcohols in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF .

- Step 3: Carboxylic acid group introduction via hydrolysis of ester intermediates under acidic or basic conditions . Key Considerations: Optimize reaction time, solvent choice (e.g., THF for solubility), and purification methods (e.g., column chromatography) to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

A combination of analytical techniques is employed:

- Single-Crystal X-ray Diffraction (SC-XRD): Resolves molecular geometry and confirms substituent positions. For example, SC-XRD data (e.g., R factor < 0.08) validate bond lengths and angles .

- Spectroscopy:

- NMR: and NMR identify proton environments and carbon hybridization (e.g., pyridin-4-ylmethyl CH signals at δ ~4.5 ppm) .

- IR: Confirms carboxylic acid C=O stretching (~1700 cm) .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 261.12 for CHNO) .

Advanced Research Questions

Q. How does the pyridin-4-ylmethyl substituent influence hydrogen-bonding networks in the solid state?

The substituent’s electron-rich pyridine ring and CH linker facilitate diverse intermolecular interactions:

- N–H···O Bonds: Carboxylic acid groups form dimers via O–H···O interactions (bond length ~2.65 Å) .

- C–H···π Interactions: Pyridine rings engage in edge-to-face contacts (3.3–3.5 Å) with adjacent pyrazole cores, stabilizing crystal packing . Methodology: Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., rings) to predict supramolecular assembly .

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies (e.g., thermal parameter mismatches or occupancy errors) require:

- Validation Tools: Use SHELXL for refinement, ensuring data-to-parameter ratios > 10 and R factors < 0.1 .

- Twinned Data Handling: Apply HKLF5 in SHELXL to model twin domains in high-symmetry space groups .

- Hydrogen Bond Restraints: Apply DFIX and DANG commands to maintain geometrically plausible interactions .

Q. What pharmacological activities are predicted based on structural analogs?

While direct data for the compound is limited, structurally related pyrazole derivatives exhibit:

- Phosphodiesterase 4 (PDE4) Inhibition: Ethyl ester analogs show IC values ~600 nM via active-site binding .

- Anticancer Potential: Benzyl-substituted pyrazoles induce apoptosis in vitro via kinase modulation . Experimental Design: Perform molecular docking (e.g., AutoDock Vina) to simulate binding to PDE4 or kinases, followed by enzymatic assays to validate predictions .

Data Contradiction Analysis

Q. How to address inconsistent yields in multi-step synthesis?

Contradictions often arise from:

- Byproduct Formation: Monitor intermediates via TLC/HPLC to detect side reactions (e.g., over-alkylation).

- Solvent Effects: Switch from DMF to acetonitrile to reduce polar byproduct solubility .

- Catalyst Optimization: Screen Pd-based catalysts for cross-coupling steps to improve efficiency .

Q. Why do spectroscopic data vary across studies?

Variations stem from:

- Tautomerism: Pyrazole NH protons exhibit dynamic exchange in solution, broadening NMR signals .

- Crystallographic Disorder: SC-XRD may reveal multiple conformers of the pyridin-4-ylmethyl group, complicating refinement . Resolution: Use low-temperature NMR (e.g., 100 K) or dynamic crystallography to capture static structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。